![molecular formula C21H25NOS B5751219 4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE](/img/structure/B5751219.png)
4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE
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Overview
Description
4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE typically involves multiple steps, including the formation of the piperidine ring, benzylation, and the introduction of the ethylsulfanyl and benzoyl groups. One common method involves the following steps:
Formation of Piperidine Ring: Starting from pyridine, the piperidine ring is formed through hydrogenation.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol.
Benzoylation: Finally, the benzoyl group is added through an acylation reaction using benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals targeting specific receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Another piperidine derivative with similar structural features but different functional groups.
4-Benzyl-1-piperidinyl: A compound with a similar piperidine core but lacking the ethylsulfanyl and benzoyl groups.
Uniqueness
4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE is unique due to the presence of both the ethylsulfanyl and benzoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other piperidine derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-2-24-20-11-7-6-10-19(20)21(23)22-14-12-18(13-15-22)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBRQVXWVXCTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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